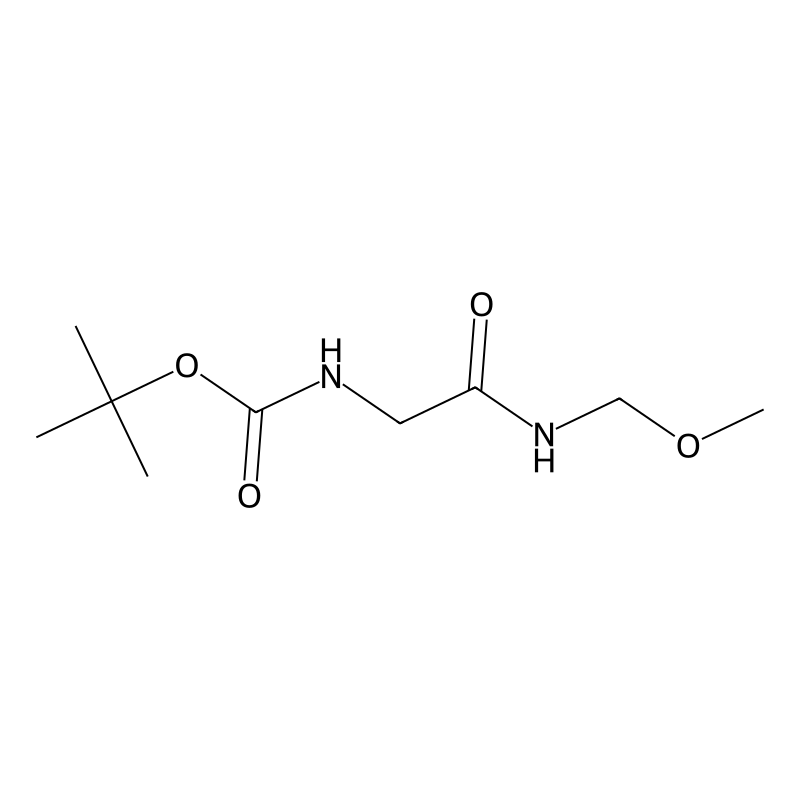

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate, with the chemical formula CHNO and CAS number 121505-93-9, is a carbamate derivative notable for its structural complexity and potential applications in medicinal chemistry. It features a tert-butyl group, a methoxymethyl amino moiety, and an oxoethyl group, which contribute to its unique chemical properties. The compound is characterized by a molecular weight of 218.25 g/mol and is often utilized in research settings due to its intriguing biological activity and synthetic versatility .

The reactivity of tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate can be attributed to the presence of functional groups that allow for various chemical transformations. Key reactions include:

- Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbon dioxide.

- Nucleophilic Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Deprotection: The tert-butyl group can be removed under acidic conditions to expose the underlying amine functionality.

These reactions highlight the compound's potential as an intermediate in synthetic organic chemistry .

Research indicates that tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate exhibits notable biological activities. Preliminary studies suggest it may have:

- Antimicrobial Properties: Potential effectiveness against various bacterial strains.

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Further studies are required to elucidate the precise mechanisms of action and therapeutic potential of this compound .

The synthesis of tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate generally involves several steps:

- Formation of the Carbamate: Reaction of tert-butyl chloroformate with an appropriate amine precursor.

- Methoxymethylation: Introduction of the methoxymethyl group using suitable reagents such as paraformaldehyde and methanol under acidic conditions.

- Purification: The product is typically purified through recrystallization or chromatography techniques to achieve high purity levels.

These methods underscore the compound's synthetic accessibility while allowing for modifications that can tailor its properties for specific applications .

tert-Butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate has potential applications in various fields:

- Pharmaceutical Industry: As a building block in drug synthesis, particularly for compounds targeting bacterial infections or cancer.

- Chemical Research: Used as a reagent in organic synthesis due to its reactive functional groups.

- Biotechnology: Investigated for use in enzyme assays and other biochemical applications.

Its versatility makes it a valuable compound for ongoing research and development .

Interaction studies involving tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate focus on its interactions with biological macromolecules:

- Protein Binding: Studies indicate it may bind to specific proteins, influencing their activity.

- Receptor Interaction: Potential interactions with cellular receptors are being explored, which could inform its pharmacological profile.

These studies are crucial for understanding how this compound may function within biological systems and its potential therapeutic applications .

Several compounds share structural similarities with tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl (2-amino-2-oxoethyl)carbamate | 35150-09-5 | 0.73 |

| 3-((tert-butoxycarbonyl)(methoxy)amino)propanoic acid | 172299-81-9 | 0.68 |

| tert-butyl (2-(dimethylamino)-2-oxoethyl)carbamate | 3392-07-2 | 0.68 |

Uniqueness

What sets tert-butyl (2-((methoxymethyl)amino)-2-oxoethyl)carbamate apart is its specific combination of functional groups that confer unique reactivity and biological activity profiles compared to similar compounds. Its methoxymethyl group enhances solubility and reactivity, making it a particularly interesting candidate for further research and development in medicinal chemistry .